BI2536-PEG2-Halo

Chemical Biology Targeted Protein Degradation Cancer Cell Selectivity

BI2536-PEG2-Halo is a bifunctional research compound that integrates a Polo-like kinase 1 (PLK1) inhibitory warhead with a HaloTag ligand via a PEG2 linker. This design enables applications in targeted protein degradation and chemical biology studies requiring precise cellular localization or manipulation of PLK1 activity.

Molecular Formula C39H60ClN7O8
Molecular Weight 790.4 g/mol
Cat. No. B15584653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI2536-PEG2-Halo
Molecular FormulaC39H60ClN7O8
Molecular Weight790.4 g/mol
Structural Identifiers
InChIInChI=1S/C39H60ClN7O8/c1-4-32-38(50)46(2)33-28-43-39(45-36(33)47(32)30-11-7-8-12-30)44-31-14-13-29(27-34(31)51-3)37(49)42-18-22-55-26-24-53-20-15-35(48)41-17-21-54-25-23-52-19-10-6-5-9-16-40/h13-14,27-28,30,32H,4-12,15-26H2,1-3H3,(H,41,48)(H,42,49)(H,43,44,45)/t32-/m1/s1
InChIKeyHBQBHBLZGAUPEK-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BI2536-PEG2-Halo: Bifunctional PLK1 Inhibitor for Targeted Protein Degradation and Selective Cancer Cell Assays


BI2536-PEG2-Halo is a bifunctional research compound that integrates a Polo-like kinase 1 (PLK1) inhibitory warhead with a HaloTag ligand via a PEG2 linker [1]. This design enables applications in targeted protein degradation and chemical biology studies requiring precise cellular localization or manipulation of PLK1 activity [2]. The molecule retains the potent kinase inhibition of its parent, BI2536, while its HaloTag functionality facilitates covalent attachment to HaloTag-fusion proteins, a key feature for induced proximity applications like RIPTACs [3].

Why BI2536-PEG2-Halo Cannot Be Substituted by Generic PLK1 Inhibitors or Simple Analogs


Substituting BI2536-PEG2-Halo with a generic PLK1 inhibitor like the parent BI2536 or other clinical candidates (volasertib, GSK461364) is not functionally equivalent due to the absence of the HaloTag ligand, which precludes its use in HaloTag-based applications such as targeted degradation or RIPTAC formation [1]. Similarly, substitution with alternative bivalent PLK1 inhibitors that lack this specific HaloTag moiety would fail to covalently engage HaloTag-fusion proteins, a critical requirement for many advanced chemical biology and proximity-inducing pharmacology studies [2].

Quantitative Evidence for BI2536-PEG2-Halo Differentiation: A Comparative Guide for Scientific Selection


Functional Differentiation: BI2536-PEG2-Halo Enables HaloTag-Dependent Selective Cytotoxicity, a Feature Absent in the Parent PLK1 Inhibitor BI2536

BI2536-PEG2-Halo demonstrates selective anti-proliferative activity (IC50 = 23 nM) in 293T cells engineered to express the Halo-p53R273H(FL)-mCherry fusion protein . In contrast, the parent PLK1 inhibitor BI2536, lacking the HaloTag ligand, is not reported to exhibit this specific, HaloTag-dependent selective cytotoxicity in the same engineered cellular context [1]. The functional distinction arises from the HaloTag's ability to facilitate accumulation or specific targeting of the inhibitor to the mutant p53-fusion protein.

Chemical Biology Targeted Protein Degradation Cancer Cell Selectivity

Potency Advantage Over Bivalent PLK1 Inhibitors with Alternative PEG Linkers in Full-Length PLK1 Affinity Assays

While BI2536-PEG2-Halo is a HaloTag-functionalized molecule, its PLK1 inhibitory core and PEG linker contribute to its binding profile. Data on related bivalent inhibitors demonstrates that a PEG2 linker is critical for optimal binding. Bivalent ligands with four mini-PEG units (PEG4) show strong PBD-binding affinity for full-length Plk1 (IC50 = 1.8 nM to 1.9 nM) [1]. In contrast, a ligand with a single PEG unit (PEG1) exhibits a 300-fold weaker affinity (IC50 = 550 nM) [2]. This highlights the critical importance of linker length, with the PEG2 linker in BI2536-PEG2-Halo positioned to balance affinity and functional payload delivery.

Kinase Inhibition Bivalent Inhibitor Design Structure-Activity Relationship

RIPTACs Incorporating BI2536 Demonstrate Target-Dependent Cellular Accumulation and Anti-Proliferative Response

BI2536 is a validated effector ligand in the context of Regulated Induced Proximity Targeting Chimeras (RIPTACs) [1]. RIPTACs incorporating BI2536 have been shown to selectively accumulate in cells expressing a HaloTag-FKBP target protein and induce an anti-proliferative response [2]. While this data is for RIPTAC constructs containing BI2536, it establishes the principle that the HaloTag-BI2536 conjugation, as in BI2536-PEG2-Halo, can facilitate cell-selective activity.

Induced Proximity RIPTAC Chemical Biology

High-Value Application Scenarios for BI2536-PEG2-Halo in Advanced Chemical Biology and Cancer Research


Targeted Degradation of HaloTag-Fused Oncogenic Proteins in Engineered Cell Models

BI2536-PEG2-Halo is uniquely suited for studies involving the induced degradation of HaloTag-fusion proteins. By covalently binding to the HaloTag, it can recruit the PLK1-targeting warhead to the fusion protein, facilitating its degradation via the proteasome or other cellular machinery [1]. This is particularly valuable for validating the function of oncogenic drivers, such as mutant p53, in isogenic cell line models.

Development and Validation of RIPTACs for Cancer-Selective Therapy

The compound serves as a critical building block for designing and validating Regulated Induced Proximity Targeting Chimeras (RIPTACs) [2]. Its ability to act as an effector ligand in these heterobifunctional molecules allows researchers to explore novel therapeutic strategies that selectively kill cancer cells based on their expression of specific intracellular targets, a mechanism distinct from traditional small molecule inhibition.

Investigating the Role of Linker Length in Bivalent Inhibitor Potency and Selectivity

BI2536-PEG2-Halo, with its specific PEG2 linker, is a valuable tool for structure-activity relationship (SAR) studies focused on linker optimization in bivalent inhibitors [3]. Comparative studies with analogs possessing different linker lengths (e.g., PEG1, PEG4) can elucidate the optimal spatial separation between the PLK1-binding warhead and the HaloTag ligand for maximal potency and selectivity, informing the design of next-generation chemical probes.

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